molecular formula C9H14O3 B14376966 3-Methyl-5-propanoyloxan-2-one CAS No. 89665-32-7

3-Methyl-5-propanoyloxan-2-one

Cat. No.: B14376966
CAS No.: 89665-32-7
M. Wt: 170.21 g/mol
InChI Key: RQZLYYYSPNKVOR-UHFFFAOYSA-N
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Description

3-Methyl-5-propanoyloxan-2-one is a cyclic ester (lactone) derivative with a substituted oxane (tetrahydropyran) backbone. The compound features a methyl group at position 3 and a propanoyl (propionyl) group at position 3.

Properties

CAS No.

89665-32-7

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

3-methyl-5-propanoyloxan-2-one

InChI

InChI=1S/C9H14O3/c1-3-8(10)7-4-6(2)9(11)12-5-7/h6-7H,3-5H2,1-2H3

InChI Key

RQZLYYYSPNKVOR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CC(C(=O)OC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-propanoyloxan-2-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a hydroxy ketone, under acidic conditions. The reaction typically proceeds via an intramolecular aldol condensation, followed by dehydration to form the oxanone ring.

Another method involves the use of Grignard reagents. For example, the reaction of a suitable aldehyde with a Grignard reagent, followed by cyclization and oxidation, can yield 3-Methyl-5-propanoyloxan-2-one .

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-5-propanoyloxan-2-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids can be employed to facilitate the cyclization process, and advanced purification techniques like distillation and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-propanoyloxan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl and propanoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Methyl-5-propanoyloxan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-propanoyloxan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The presence of the ketone and ester functional groups allows it to undergo nucleophilic addition and substitution reactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, analogous compounds in the datasets share structural motifs (e.g., cyclic ketones, ester groups), enabling indirect comparisons. Below is an analysis of key structural and synthetic differences:

Table 1: Comparative Analysis of Cyclic Ketones and Esters

Compound Name Core Structure Substituents Synthesis Method Key References
3-Methyl-5-propanoyloxan-2-one (Target) Oxane (tetrahydropyran) 3-methyl, 5-propanoyl Not described in evidence N/A
(2R,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-one Cyclohexanone 5-methyl, 2-isopropyl Derived from terpenoid pathways
7-Methoxy-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one Coumarin 7-methoxy, 5-prenyloxy Multi-step alkylation/cyclization
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) Pyran Amino, cyano, phenyl, pyrazole Cyclocondensation with malononitrile

Key Observations:

Structural Complexity : The target compound is simpler compared to pyran derivatives like 11a or coumarins, which incorporate heterocycles (pyrazole) or fused aromatic systems. This simplicity may limit its reactivity and bioactivity compared to more complex analogs .

Functional Group Diversity: Unlike the amino-cyano-pyrazole-pyran hybrid 11a, the target lacks nitrogen-containing groups, which are critical for hydrogen bonding in bioactive molecules .

Research Findings and Limitations

  • Absence of Direct Data: No experimental data (e.g., NMR, melting points, bioactivity) for 3-Methyl-5-propanoyloxan-2-one are available in the provided evidence.
  • Synthetic Challenges: The evidence highlights the use of malononitrile and ethyl cyanoacetate in cyclocondensation reactions for pyran derivatives (e.g., 11a, 11b) . Similar methods might apply to the target compound but would require adaptation for oxane systems.
  • Thermodynamic Stability: Cyclohexanone derivatives (e.g., menthan-3-one) exhibit chair conformations that enhance stability, whereas oxane lactones may adopt less stable half-chair conformations, influencing reactivity .

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